3-Morpholineethanamine 2HCl
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Overview
Description
3-Morpholineethanamine 2HCl, also known as N-ethyl-3-morpholinamine, is an organic compound with the chemical formula C6H14N2O. It is a colorless to light yellow liquid with a special amine odor. This compound is soluble in water and many organic solvents .
Preparation Methods
3-Morpholineethanamine 2HCl can be synthesized through various methods. One of the main preparation methods involves the synthesis of N-ethyl 3-morpholine. In this reaction, 3-morpholine is reacted with a vinyl halide to form 3-Morpholineethanamine . Another method involves the Michael addition reaction of morpholine with ethyl acrylate in the presence of FeCl3 in water, followed by hydrazinolysis and Curtius rearrangements . These methods are chosen based on cost, practicability, waste disposal, and simplicity of purification.
Chemical Reactions Analysis
3-Morpholineethanamine 2HCl undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo substitution reactions with halides and other electrophiles.
Common reagents and conditions used in these reactions include FeCl3 for Michael addition, hydrazine for hydrazinolysis, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Morpholineethanamine 2HCl has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Morpholineethanamine 2HCl involves its interaction with molecular targets and pathways in the body. For example, it acts as a selective monoamine oxidase A inhibitor, which helps in the treatment of depressive illness by preventing the breakdown of monoamine neurotransmitters . The specific molecular targets and pathways involved depend on the particular application and the compound’s structure .
Comparison with Similar Compounds
3-Morpholineethanamine 2HCl can be compared with other similar compounds, such as:
2-Morpholinoethylamine: Another morpholine derivative with similar chemical properties and applications.
4-(2-Chloroethyl)morpholine: Used in similar synthetic routes but requires high temperature and pressure.
2-Morpholinoacetonitrile: Involves high-pressure reactions for its synthesis.
The uniqueness of this compound lies in its versatile applications in various fields, its relatively simple and cost-effective synthesis methods, and its ability to form a wide range of biologically active compounds .
Properties
Molecular Formula |
C6H16Cl2N2O |
---|---|
Molecular Weight |
203.11 g/mol |
IUPAC Name |
2-morpholin-3-ylethanamine;dihydrochloride |
InChI |
InChI=1S/C6H14N2O.2ClH/c7-2-1-6-5-9-4-3-8-6;;/h6,8H,1-5,7H2;2*1H |
InChI Key |
VMCDKAOOSDKTTB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(N1)CCN.Cl.Cl |
Origin of Product |
United States |
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